

"quantification of Methyl 4-ethoxybenzoate using analytical standards"

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Compound of Interest

Compound Name: Methyl 4-ethoxybenzoate

CAS No.: 23676-08-6

Cat. No.: B1676428

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Application Note: Quantitative Analysis of **Methyl 4-ethoxybenzoate** via HPLC-UV and GC-FID

Abstract

This technical guide provides a validated framework for the quantification of **Methyl 4-ethoxybenzoate** (M4EB), a lipophilic ester commonly used as a fragrance ingredient and pharmaceutical intermediate. Unlike its more polar analog methyl paraben, M4EB requires specific chromatographic conditions to manage its higher hydrophobicity (LogP ~2.8).[1] This protocol details two orthogonal methodologies: a robust RP-HPLC-UV method for complex liquid/semi-solid matrices (creams, syrups) and a GC-FID method for high-purity raw material assay.[1]

Introduction & Compound Profile

Methyl 4-ethoxybenzoate (CAS: 23676-08-6) is the methyl ester of 4-ethoxybenzoic acid.[1] [2] Its structural distinction lies in the ethoxy group at the para position, which significantly increases its lipophilicity compared to hydroxybenzoates.[1] Accurate quantification is critical for quality control in cosmetic formulations and monitoring impurity carryover in drug synthesis.[1]

Physicochemical Data Table

Property	Value	Analytical Implication
Molecular Weight	180.20 g/mol	Determines gravimetric calculations.[1]
LogP (Octanol/Water)	~2.80	Requires high organic strength mobile phase (RP-HPLC).[1]
Solubility	Soluble in MeOH, ACN, Et2O; Insoluble in Water	Sample diluent must be organic (e.g., Methanol).
Boiling Point	~260–262°C (160°C @ 20mmHg)	Amenable to GC analysis without derivatization.[1]
UV Max ()	254 nm (primary), 210 nm	UV detection is highly sensitive.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Recommended for: Finished products, creams, and aqueous-organic mixtures.

Analytical Principle

Separation is achieved via Reversed-Phase Chromatography (RPC) utilizing hydrophobic interaction.[1] The ethoxy group drives retention; thus, a C18 stationary phase with a high carbon load is essential.[1]

Reagents & Standards

- Reference Standard: **Methyl 4-ethoxybenzoate** (>99.0% purity).[1]
- Internal Standard (IS): Ethyl 4-ethoxybenzoate or Propyl Benzoate (structurally similar, elutes later).
- Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water (Milli-Q).

- Modifier: Phosphoric Acid (85%) or Formic Acid (for MS compatibility).[1]

Chromatographic Conditions

Parameter	Setting	Rationale
Column	C18, 4.6 x 150 mm, 3.5 µm or 5 µm	Standard hydrophobic resolution.[1]
Mobile Phase	Isocratic: ACN : Water (60 : 40 v/v) + 0.1%	High organic content required to elute LogP 2.8 species < 10 min.[1] Acid suppresses silanol tailing.[1]
Flow Rate	1.0 mL/min	Standard backpressure/efficiency balance.[1]
Injection Vol	10 µL	Prevents column overload.[1]
Detection	UV @ 254 nm	Max absorption for the benzoate chromophore.[1]
Column Temp	30°C	Stabilizes retention times.[1]

Standard Preparation Workflow

- Stock Solution (1.0 mg/mL): Dissolve 100 mg M4EB in 100 mL Methanol.
- Internal Standard Stock: Prepare Propyl Benzoate at 1.0 mg/mL in Methanol.
- Working Standards: Dilute Stock with Mobile Phase to create a 5-point curve (e.g., 10, 25, 50, 100, 200 µg/mL). Add constant concentration of IS to each.

Sample Preparation (Semi-Solid Matrix)

- Weigh 1.0 g of cream/gel into a 50 mL centrifuge tube.
- Add 20 mL Methanol (Extractant).
- Vortex for 2 mins; Sonicate for 15 mins at 40°C.

- Centrifuge at 5000 rpm for 10 mins.
- Filter supernatant through 0.45 µm PTFE filter into HPLC vial.[1]

Method B: Gas Chromatography (GC-FID)

Recommended for: Raw material purity assay and volatile solvent mixtures.

Chromatographic Conditions

- Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.[1]
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
- Inlet: Split mode (20:1), 250°C.
- Detector: FID @ 300°C.
- Oven Program:
 - Initial: 80°C (Hold 1 min).
 - Ramp: 15°C/min to 280°C.[1]
 - Final: 280°C (Hold 3 min).[1]

Method Validation Strategy (ICH Q2 R1)

To ensure trustworthiness, the method must be validated against the following criteria:

- System Suitability:
 - Requirement: Tailing factor () < 1.5; Theoretical Plates () > 2000.[1]
 - RSD:[3] < 2.0% for 5 replicate injections of standard.[1]

- Linearity:
 - Plot Area Ratio (Analyte/IS) vs. Concentration.[1]
 - Acceptance:

.[1]
- Accuracy (Recovery):
 - Spike matrix at 80%, 100%, and 120% of target level.
 - Acceptance: 98.0% – 102.0% recovery.[1][4]
- LOD/LOQ:
 - Calculate based on Signal-to-Noise (S/N).[1]
 - LOD = 3.3

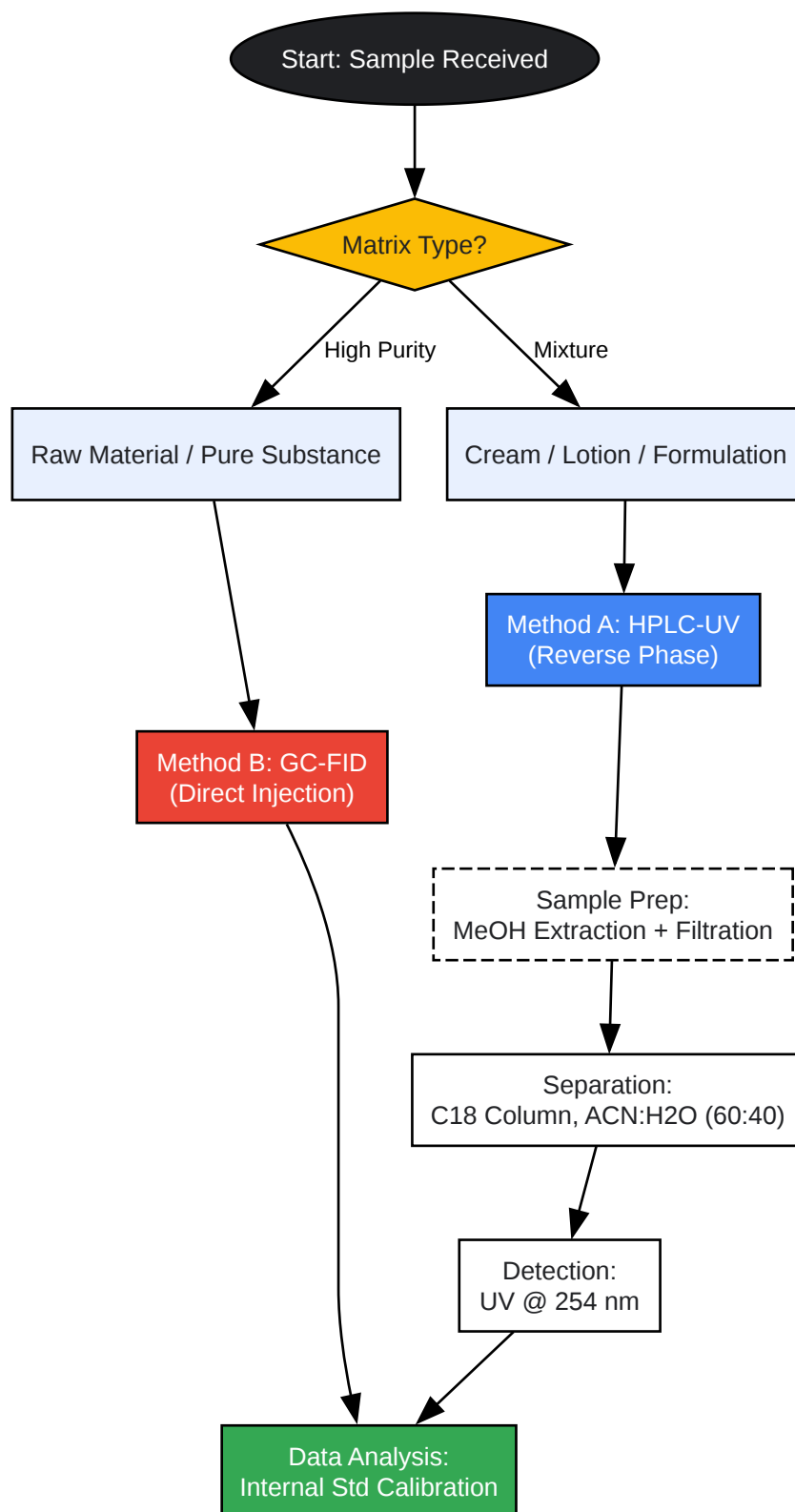
S/N; LOQ = 10

S/N.[1][3]

Visualized Workflows

Diagram 1: Analytical Decision Tree & Workflow

This diagram guides the analyst in selecting the correct method based on sample type and executing the HPLC workflow.

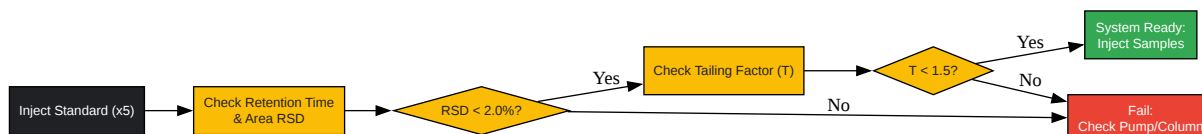


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Caption: Decision matrix for selecting GC vs. HPLC and the step-by-step HPLC execution flow.

Diagram 2: HPLC System Suitability Logic

A self-validating loop to ensure data integrity before running unknown samples.[1]



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Caption: Mandatory System Suitability Testing (SST) logic required prior to batch analysis.

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